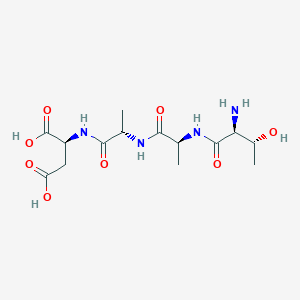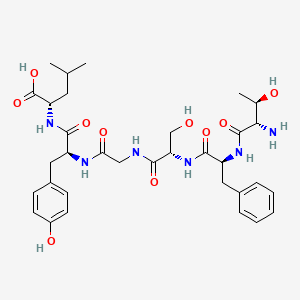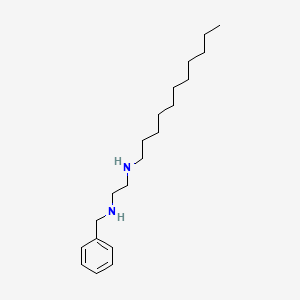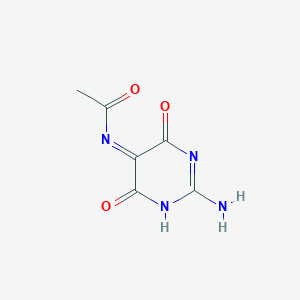![molecular formula C24H29NO2 B12583064 N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 594872-64-7](/img/structure/B12583064.png)
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a complex organic compound with a unique structure that combines a benzamide group with a cyclohexyl ring and dimethylbenzoyl and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide
- N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-methylbenzamide
Comparison
Compared to similar compounds, N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .
Propiedades
Número CAS |
594872-64-7 |
|---|---|
Fórmula molecular |
C24H29NO2 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H29NO2/c1-4-19-8-10-20(11-9-19)23(27)25-24(12-6-5-7-13-24)22(26)21-15-17(2)14-18(3)16-21/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,25,27) |
Clave InChI |
MPAAOUUFYCEANT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)



